

Application Notes and Protocols: Cloning and Expression of Recombinant SJ26 Protein

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The 26 kDa Glutathione S-transferase (GST) from Schistosoma japonicum (**SJ26**, also known as **Sj26**GST) is a crucial enzyme involved in the parasite's detoxification pathways, playing a significant role in its survival within the host.[1][2] This protein is also a prominent antigen and has been extensively investigated as a candidate for vaccines against schistosomiasis.[3] The ability to produce large quantities of pure and active recombinant **SJ26** protein is essential for structural studies, drug screening, and vaccine development.[3]

These application notes provide a comprehensive overview and detailed protocols for the cloning, expression, and purification of recombinant **SJ26** protein. The methodologies described herein are based on the widely used pGEX expression system in Escherichia coli, which facilitates high-level production and straightforward purification of GST-tagged proteins. [4][5][6]

Data Presentation Recombinant SJ26 Protein Characteristics



Parameter	Value	Reference
Organism	Schistosoma japonicum (Blood fluke)	[1]
Protein Name	Glutathione S-transferase class-mu 26 kDa isozyme, Sj26 antigen, SjGST	[1]
Calculated Molecular Weight	~26 kDa (native), ~52 kDa (as GST fusion protein)	[4][5]
Amino Acid Residues	217-224 (depending on the construct)	[7][8]
Purity (commercial)	> 95% as determined by reducing SDS-PAGE	
Endotoxin Level (commercial)	< 1.0 EU per µg of the protein as determined by the LAL method	

Quantitative Data from a Vaccine Study in Mice

A study investigating the protective efficacy of a co-immunization strategy with **SJ26** DNA and recombinant **SJ26** protein (r**Sj26** GST) in BALB/c mice yielded the following results after challenging with S. japonicum cercariae.[9]

Immunization Group	Worm Reduction Rate (%)	Liver Egg Reduction Rate (%)
Co-immunization (pEGFP-Sj26 + rSj26 GST)	50.8%	32.7%
pEGFP-Sj26 alone	28.0%	20.6%
rSj26 GST alone	25.5%	33.0%

Experimental Protocols



Cloning of SJ26 into pGEX Expression Vector

This protocol describes the general steps for cloning the **SJ26** gene into a pGEX vector. The specific restriction enzymes and primers will need to be designed based on the **SJ26** coding sequence and the multiple cloning site of the chosen pGEX vector.

Materials:

- S. japonicum cDNA or a synthetic gene for SJ26
- pGEX vector (e.g., pGEX-4T-1)[6]
- Restriction enzymes and corresponding buffers
- T4 DNA Ligase and buffer
- High-fidelity DNA polymerase for PCR
- Competent E. coli strain for cloning (e.g., JM105 or DH5α)
- LB agar plates with ampicillin (100 μg/ml)
- DNA purification kits (for PCR products and plasmids)

Protocol:

- Gene Amplification: Amplify the SJ26 coding sequence using PCR with primers that incorporate desired restriction sites compatible with the pGEX vector's multiple cloning site.
- Vector and Insert Digestion: Digest both the amplified SJ26 DNA and the pGEX vector with the selected restriction enzymes.
- Purification: Purify the digested vector and insert using a gel extraction kit or PCR purification kit to remove enzymes and buffers.
- Ligation: Ligate the digested SJ26 insert into the linearized pGEX vector using T4 DNA
 Ligase. Incubate at 16°C overnight or at room temperature for 1-2 hours.[6]
- Transformation: Transform the ligation mixture into a competent E. coli cloning strain.



- Selection and Screening: Plate the transformed cells on LB agar plates containing ampicillin
 and incubate overnight at 37°C. Select individual colonies and screen for the correct insert
 by colony PCR and restriction digestion of purified plasmid DNA.
- Sequence Verification: Confirm the sequence and reading frame of the cloned SJ26 gene by DNA sequencing.

Expression of Recombinant SJ26-GST Fusion Protein

This protocol outlines the induction of **SJ26**-GST expression in a suitable E. coli expression strain.

Materials:

- pGEX vector containing the SJ26 gene
- Competent E. coli expression strain (e.g., BL21)[10]
- LB medium with ampicillin (100 μg/ml)
- Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M)

Protocol:

- Transformation: Transform the pGEX-SJ26 plasmid into a competent E. coli expression strain like BL21.
- Starter Culture: Inoculate a single colony into 5-10 ml of LB medium with ampicillin and grow overnight at 37°C with shaking.
- Main Culture: Dilute the overnight culture 1:100 into a larger volume of fresh LB medium with ampicillin.[10]
- Growth: Incubate the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches mid-log phase (0.6–1.0).[10]
- Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
 [10]



- Expression: Continue to incubate the culture for an additional 3-5 hours at 37°C or at a lower temperature (e.g., 18-25°C) overnight to improve protein solubility.
- Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until purification.

Purification of Recombinant SJ26-GST Fusion Protein

This protocol describes the purification of the **SJ26**-GST fusion protein from bacterial lysate using Glutathione Sepharose 4B affinity chromatography.[11]

Materials:

- E. coli cell pellet containing expressed SJ26-GST
- Phosphate-Buffered Saline (PBS): 140 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.3[10]
- Lysis Buffer: PBS containing 1% Triton X-100 and protease inhibitors
- Glutathione Sepharose 4B resin[11]
- Elution Buffer: 50 mM Tris-HCl, 10-20 mM reduced glutathione, pH 8.0[11][12]
- Chromatography column or microcentrifuge tubes for batch purification

Protocol:

- Cell Lysis:
 - Resuspend the cell pellet in 1/20th of the original culture volume of cold PBS.[10]
 - Lyse the cells by sonication on ice.[1]
 - Add Triton X-100 to a final concentration of 1% and mix gently for 30 minutes to solubilize the protein.[10]
 - Clarify the lysate by centrifugation at 12,000 x g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant.[10]



- Affinity Chromatography (Column Method):
 - Pack a column with Glutathione Sepharose 4B resin and equilibrate with 5-10 bed volumes of PBS.[1]
 - Load the clarified lysate onto the column at a slow flow rate (e.g., 0.5-1 ml/min).
 - Wash the column with 10 bed volumes of PBS to remove unbound proteins.
 - Elute the SJ26-GST fusion protein with elution buffer. Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
- Affinity Chromatography (Batch Method):
 - Add the equilibrated Glutathione Sepharose 4B resin to the clarified lysate.
 - Incubate on a rocker or rotator for 30 minutes to 1 hour at 4°C to allow binding.
 - Pellet the resin by centrifugation at 500 x g for 5 minutes.
 - Wash the resin by resuspending in PBS, incubating briefly, and pelleting again. Repeat this wash step 2-3 times.
 - Elute the bound protein by resuspending the resin in elution buffer and incubating for 10 minutes.[12] Pellet the resin and collect the supernatant containing the purified protein.
 Repeat the elution step 1-2 times.
- Analysis and Storage:
 - Analyze the purified fractions by SDS-PAGE to assess purity and molecular weight.
 - Pool the fractions containing the pure protein.
 - If necessary, remove the glutathione by dialysis against PBS.
 - Store the purified protein at 4°C for short-term use or at -80°C in aliquots with glycerol for long-term storage.[8]



Visualizations Experimental Workflow for Recombinant SJ26 Production

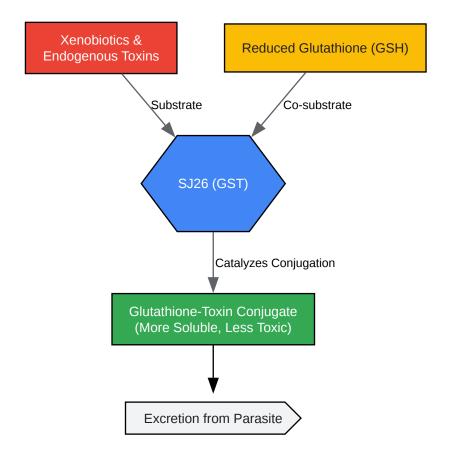


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Caption: Workflow for cloning, expression, and purification of recombinant **SJ26** protein.

Functional Role of SJ26 in Parasite Detoxification





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Caption: Catalytic role of **SJ26** in the detoxification pathway of Schistosoma japonicum.

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